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Compound of Interest

Compound Name: Linalyl isobutyrate

Cat. No.: B1199181

Linalyl Isobutyrate: Application Notes for Food
Science Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl isobutyrate is a naturally occurring ester that contributes to the characteristic aroma of
various plants, including lavender and Ceylon cinnamon.[1] In the food industry, it is a widely
used flavoring agent, valued for its pleasant fruity and floral aroma profile. This document
provides detailed application notes and experimental protocols for researchers in food science
and related fields investigating the properties and applications of linalyl isobutyrate.

Chemical and Physical Properties

Linalyl isobutyrate is recognized as safe for its intended use as a flavoring agent by major
regulatory bodies, including the Flavor and Extract Manufacturers Association (FEMA) and the
Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2][3]
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Property

Value

Reference

Chemical Name

3,7-dimethylocta-1,6-dien-3-yl

2-methylpropanoate

[4]

CAS Number 78-35-3 [2]
FEMA Number 2640 [2]14]
JECFA Number 362 [2]
Molecular Formula C14H2402 [4]
Molecular Weight 224.34 g/mol [4]
Appearance Colorless to pale yellow liquid

Odor Profile Fruity, fresh, lavender, with ]

bergamot and lilac nuances

Taste Profile (at 20 ppm)

Floral, fruity, sweet, berry, and

[1]

citrus
Boiling Point 228-230 °C [4]
Flash Point 71.67 °C (161.00 °F)
Specific Gravity 0.888-0.898 @ 25 °C

Refractive Index

1.449-1.453 @ 20 °C

Solubility

Insoluble in water; soluble in

alcohol

Applications in Food Products

Linalyl isobutyrate is utilized to impart or enhance fruity and floral notes in a variety of food
and beverage products. Its versatility allows for its use in a wide range of applications.
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Food Category

Typical Maximum Use Level (ppm)

Baked Goods 13.0
Non-alcoholic Beverages 1.7

Frozen Dairy 2.8

Hard Candy 4.9

Chewing Gum Not Specified
Confectionery Frostings Not Specified
Gelatins and Puddings Not Specified
Jams and Jellies Not Specified
Soft Candy Not Specified
Sweet Sauces Not Specified

Source: The Good Scents Company Information System[5]

Experimental Protocols
Sensory Analysis

1. Triangle Test for Discrimination

This protocol is designed to determine if a sensory difference exists between two product

formulations, for instance, a control product and a product containing linalyl isobutyrate.

Objective: To determine if the addition of linalyl isobutyrate at a specific concentration creates

a perceivable sensory difference.

Materials:

o Control product (without linalyl isobutyrate)

o Test product (with a specified concentration of linalyl isobutyrate)
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Identical, odor-free sample cups labeled with random three-digit codes

Palate cleansers (e.g., unsalted crackers, filtered water)

Sensory evaluation booths with controlled lighting and ventilation

Panelists (minimum of 20-30 trained or consumer panelists)
Procedure:

e Prepare the control and test samples. Ensure they are at the same temperature and
presented in identical volumes.

o For each panelist, present three coded samples: two are identical (either both control or both
test) and one is different.

e Randomize the order of presentation for each panelist to avoid positional bias. The six
possible combinations are: AAB, ABA, BAA, BBA, BAB, ABB (where A is the control and B is
the test sample).

e Instruct panelists to evaluate the samples from left to right.
o Ask panelists to identify the "odd" or "different” sample.

e Provide palate cleansers for use between samples.

e Collect the responses.

e Analyze the data using a statistical table for triangle tests to determine if the number of
correct identifications is statistically significant.
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Triangle Test Workflow
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Present 3 Coded Samples
(e.g., AAB, ABA, BAA, BBA, BAB, ABB)

Sensory Evaluation

Panelist Evaluates Samples
(Left to Right)

l

Panelist Identifies the
'‘Odd' Sample

Data Analysis

Collect Responses

l

Statistical Analysis
(Is the number of correct
identifications significant?)

Click to download full resolution via product page

Caption: Workflow for a triangle test sensory evaluation.
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2. Quantitative Descriptive Analysis (QDA)

This protocol is used to identify and quantify the specific sensory attributes of a product
containing linalyl isobutyrate.

Objective: To develop a detailed sensory profile of a product flavored with linalyl isobutyrate.
Materials:
e Product samples with varying concentrations of linalyl isobutyrate.

» Reference standards for different aroma and flavor attributes (e.g., essential oils for floral
notes, fruit extracts for fruity notes).

e Sensory evaluation software or ballots.
e Trained sensory panel (8-12 panelists).
Procedure:

o Lexicon Development: In initial sessions, panelists are presented with the product samples
and reference standards. Through discussion, they develop a consensus on a list of
descriptive terms (lexicon) for the aroma, flavor, and mouthfeel of the product. For linalyl
isobutyrate, this may include terms like "fruity,” "floral,” "lavender," "sweet," "citrus," etc.

e Training: Panelists are trained to use the lexicon consistently and to rate the intensity of each
attribute on a numerical scale (e.g., a 15-point line scale).

o Evaluation: In individual booths, panelists evaluate the coded product samples and rate the
intensity of each attribute from the lexicon.

o Data Analysis: The intensity ratings are collected and analyzed statistically (e.g., using
Analysis of Variance - ANOVA) to generate a sensory profile for each product. The results
can be visualized using a spider web plot.
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Quantitative Descriptive Analysis Workflow

Panel Development & Training
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l
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Product Evaluation
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Collect Intensity Ratings

l

Statistical Analysis (e.g., ANOVA)

l

Generate Sensory Profile
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Accelerated Shelf-Life Testing Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1199181?utm_src=pdf-custom-synthesis
https://scispace.com/pdf/evaluation-of-headspace-solid-phase-microextraction-gas-2qa0yfqjni.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6245415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6245415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6245415/
https://www.researchgate.net/publication/225813273_Sensory_study_on_the_character_impact_aroma_compounds_of_coffee_beverage
https://www.givaudan.com/fragrance-beauty/fragrance-ingredients-business/fragrance-molecules/linalyl-isobutyrate
https://www.thegoodscentscompany.com/data/rw1023421.html
https://www.benchchem.com/product/b1199181#linalyl-isobutyrate-as-a-flavoring-agent-in-food-science-research
https://www.benchchem.com/product/b1199181#linalyl-isobutyrate-as-a-flavoring-agent-in-food-science-research
https://www.benchchem.com/product/b1199181#linalyl-isobutyrate-as-a-flavoring-agent-in-food-science-research
https://www.benchchem.com/product/b1199181#linalyl-isobutyrate-as-a-flavoring-agent-in-food-science-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1199181?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

